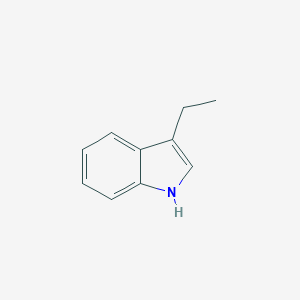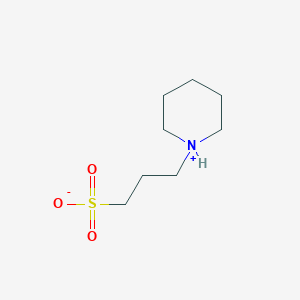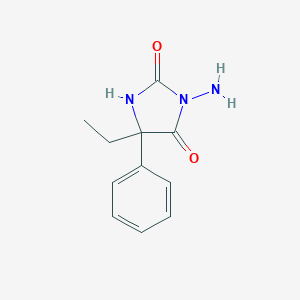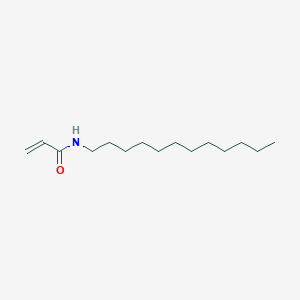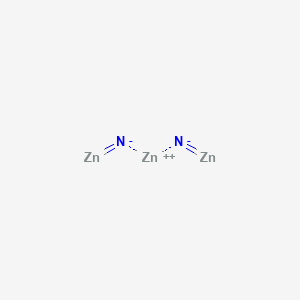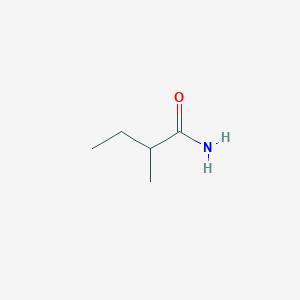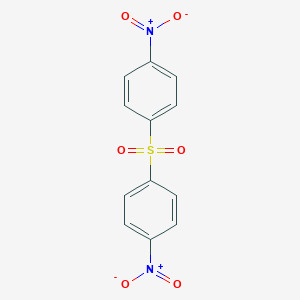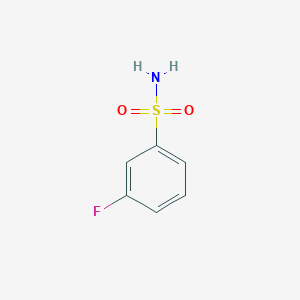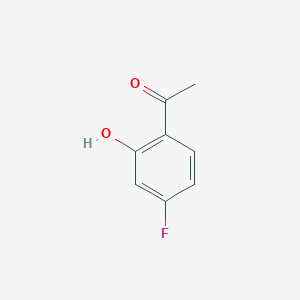
4'-氟-2'-羟基苯乙酮
描述
4’-Fluoro-2’-hydroxyacetophenone is a substituted acetophenone derivative . It has been used in biological Baeyer-Villiger oxidation to 4-fluorocatechol using whole cells of Pseudomonas fluorescens ACB . Its crystals belong to the monoclinic crystal system and space group P 2 1 / n .
Synthesis Analysis
The compound can be synthesized via aldol condensation of 4’-fluoro-2’-hydroxyacetophenone with appropriately substituted aldehydes followed by cyclization with hydrazine hydrate . It has also been used recently in the preparation of medicinally active benzo[b]furans and thiophenes .Molecular Structure Analysis
The title compound, C8H7FO2, crystallizes as discrete molecules, the conformation of which may be influenced by an intramolecular hydroxy–carbonyl O—H⋯O hydrogen bond .Chemical Reactions Analysis
Biological Baeyer-Villiger oxidation of 4’-fluoro-2’-hydroxyacetophenone to 4-fluorocatechol by using whole cells of Pseudomonas fluorescens ACB has been reported .Physical And Chemical Properties Analysis
The molecular weight of 4’-Fluoro-2’-hydroxyacetophenone is 154.14 g/mol . More detailed physical and chemical properties are not available in the retrieved sources.科学研究应用
Biological Baeyer-Villiger Oxidation
This compound has been used in biological Baeyer-Villiger oxidation to 4-fluorocatechol using whole cells of Pseudomonas fluorescens ACB . This process is significant in biocatalysis, where enzymes are used to catalyze chemical reactions.
Preparation of 4’-Fluoro-2’-Hydroxychalcones
4’-Fluoro-2’-hydroxyacetophenone can be used in the preparation of a series of 4’-fluoro-2’-hydroxychalcones. This is achieved via aldol condensation with substituted aldehydes followed by cyclization with hydrazine hydrate .
Synthesis of Medicinally Active Benzo[b]furans and Thiophenes
This compound has been used recently in the preparation of medicinally active benzo[b]furans and thiophenes . These compounds have various applications in medicinal chemistry due to their diverse biological activities.
安全和危害
未来方向
4’-Fluoro-2’-hydroxyacetophenone may be used in the preparation of series of 4’-fluoro-2’-hydroxychalcones, via aldol condensation with substituted aldehydes followed by cyclization with hydrazine hydrate . It has also been used recently in the preparation of medicinally active benzo[b]furans and thiophenes .
作用机制
Target of Action
4’-Fluoro-2’-hydroxyacetophenone is a substituted acetophenone derivative It has been reported that the compound undergoes a baeyer-villiger oxidation to 4-fluorocatechol by using whole cells of pseudomonas fluorescens acb . This suggests that the enzymes involved in this oxidation process could be potential targets of the compound.
Mode of Action
The interaction of 4’-Fluoro-2’-hydroxyacetophenone with its targets involves a Baeyer-Villiger oxidation, which converts the compound to 4-fluorocatechol . This oxidation process is facilitated by the enzymes present in Pseudomonas fluorescens ACB . The resulting changes include the conversion of the acetophenone derivative to a catechol derivative.
Biochemical Pathways
The catabolism of 4’-Fluoro-2’-hydroxyacetophenone proceeds through the intermediate formation of hydroquinone . The compound is initially oxidized to 4-fluorocatechol, which is then further processed in the cell
属性
IUPAC Name |
1-(4-fluoro-2-hydroxyphenyl)ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FO2/c1-5(10)7-3-2-6(9)4-8(7)11/h2-4,11H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLTBTUXAMVOKIH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)C1=C(C=C(C=C1)F)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30371992 | |
| Record name | 4'-Fluoro-2'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
154.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4'-Fluoro-2'-hydroxyacetophenone | |
CAS RN |
1481-27-2 | |
| Record name | 1-(4-Fluoro-2-hydroxyphenyl)ethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1481-27-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4'-Fluoro-2'-hydroxyacetophenone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30371992 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the structural characterization of 4'-fluoro-2'-hydroxyacetophenone?
A1: 4'-Fluoro-2'-hydroxyacetophenone (C8H7FO2) is a substituted acetophenone with a fluorine atom at the 4' position and a hydroxyl group at the 2' position of the aromatic ring. The molecular weight is 154.14 g/mol. [] The compound crystallizes as discrete molecules, potentially influenced by an intramolecular hydrogen bond between the hydroxyl and carbonyl groups (O—H⋯O). []
Q2: How is 4'-fluoro-2'-hydroxyacetophenone used in biological studies?
A2: This compound serves as a model substrate for studying the biological Baeyer-Villiger oxidation pathway. [] Researchers use it to understand how enzymes like 4'-hydroxyacetophenone monooxygenase (HAPMO) from Pseudomonas fluorescens ACB catalyze the conversion of acetophenones into phenyl acetates. [] The fluorine atom acts as a valuable probe for 19F nuclear magnetic resonance (NMR) spectroscopy, allowing scientists to track the compound's transformation in both whole cells and enzymatic assays. []
Q3: What are the products of 4'-fluoro-2'-hydroxyacetophenone biotransformation?
A3: The biological Baeyer-Villiger oxidation of 4'-fluoro-2'-hydroxyacetophenone by P. fluorescens ACB leads to the formation of 4-fluorocatechol. [] This conversion happens without the detection of the intermediate 4'-fluoro-2'-hydroxyphenyl acetate, suggesting rapid further degradation. [] Interestingly, 4-fluorocatechol is subsequently degraded with a release of fluoride ions. [] When using purified HAPMO, the reaction yields 4'-fluoro-2'-hydroxyphenyl acetate, demonstrating the enzyme's specific role in the initial oxidation step. []
Q4: How does pH influence the enzymatic Baeyer-Villiger oxidation of 4'-fluoro-2'-hydroxyacetophenone?
A4: Studies using purified HAPMO showed that the enzymatic conversion of 4'-fluoro-2'-hydroxyacetophenone to its corresponding phenyl acetate is influenced by pH. [] Although the reaction proceeds faster at pH 8, the formed phenyl acetate exhibits higher stability at pH 6. [] This difference in stability is attributed to the higher susceptibility of 4'-fluoro-2'-hydroxyphenyl acetate to base-catalyzed hydrolysis compared to 4'-fluorophenyl acetate. []
Q5: Are there any synthetic applications of 4'-fluoro-2'-hydroxyacetophenone?
A5: Yes, 4'-fluoro-2'-hydroxyacetophenone is utilized as a starting material in organic synthesis. [] It can undergo aldol condensation reactions with various aldehydes to produce novel 4'-fluoro-2'-hydroxychalcones. [] These chalcones exhibit promising biological activities, including antioxidant, anti-inflammatory, and analgesic properties. [] Further modifications, such as cyclization with hydrazine hydrate, can generate dihydropyrazole derivatives with potentially enhanced pharmaceutical applications. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




